molecular formula C4H6NNaO4 B1384732 Sodium D-aspartic acid CAS No. 10329-81-4

Sodium D-aspartic acid

Cat. No.: B1384732
CAS No.: 10329-81-4
M. Wt: 155.08 g/mol
InChI Key: WTWSHHITWMVLBX-HSHFZTNMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium D-aspartic acid is a sodium salt form of D-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. D-aspartic acid is one of the two enantiomers of aspartic acid, the other being L-aspartic acid. While L-aspartic acid is more common and involved in protein synthesis, D-aspartic acid has unique functions, particularly in the neuroendocrine system and reproductive health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium D-aspartic acid can be synthesized through the racemization of L-aspartic acid. This process involves converting L-aspartic acid to D-aspartic acid using a racemase enzyme. The D-aspartic acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of aspartic acid-producing microorganisms, followed by racemization and neutralization steps. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium D-aspartic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium D-aspartic acid has a wide range of applications in scientific research:

Mechanism of Action

Sodium D-aspartic acid exerts its effects primarily through its role in the neuroendocrine system. It stimulates the release of luteinizing hormone and testosterone by acting on the pituitary gland and testes. The mechanism involves the activation of specific receptors and the subsequent increase in cyclic AMP (cAMP) levels, which enhances hormone synthesis and release .

Comparison with Similar Compounds

Uniqueness: Sodium D-aspartic acid is unique due to its specific role in the neuroendocrine system and its ability to enhance hormone levels, which is not observed with L-aspartic acid. Its applications in reproductive health and potential therapeutic uses make it a compound of significant interest .

Properties

IUPAC Name

sodium;(2R)-2-amino-4-hydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWSHHITWMVLBX-HSHFZTNMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])N)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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